Methyl 4-methylthiazole-5-carboxylate

Vue d'ensemble

Description

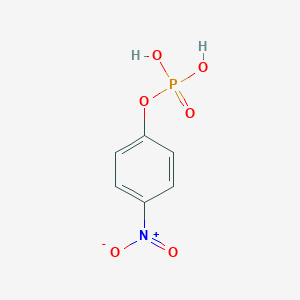

“Methyl 4-methylthiazole-5-carboxylate” is a chemical compound with the CAS Number: 81569-44-0 . It has a molecular weight of 157.19 and is typically stored in a refrigerator . The compound is solid in its physical form .

Molecular Structure Analysis

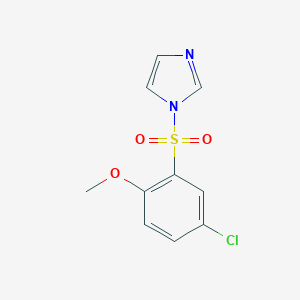

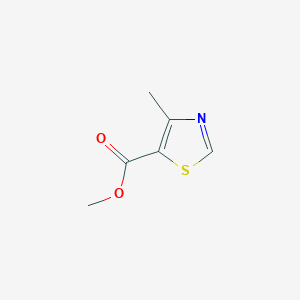

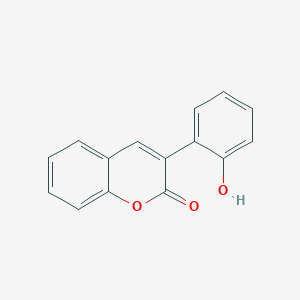

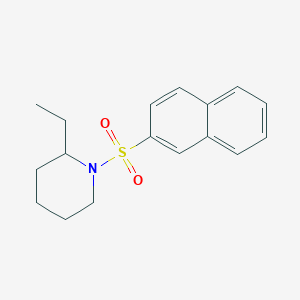

The molecular structure of “Methyl 4-methylthiazole-5-carboxylate” is represented by the formula C6H7NO2S . The InChI key for this compound is provided in the search results .Physical And Chemical Properties Analysis

“Methyl 4-methylthiazole-5-carboxylate” is a solid compound . It has a molecular weight of 157.19 and is typically stored in a refrigerator .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Methyl 4-methylthiazole-5-carboxylate is used in the synthesis of several 2-substituted-4-methylthiazole-5-carboxylates from commercially available starting materials . This compound is a key intermediate in the preparation of biologically important and medicinally useful agents .

Drug Development

The 2-amino-1,3-thiazoles ring system, which includes Methyl 4-methylthiazole-5-carboxylate, has found application in drug development for the treatment of various conditions such as allergies, hypertension, inflammation, schizophrenia, bacterial and HIV infections .

Antineoplastic Potential

Derivatives of Methyl 4-methylthiazole-5-carboxylate have shown significant antileukemic activity on various human cells and exhibited a promising antineoplastic potential .

Synthesis of Cefditoren Pivoxil

Methyl 4-methylthiazole-5-carboxylate is used in the synthesis of 4-methyl-5-formylthiazole, a key intermediate for cefditoren pivoxil .

Xanthine Oxidase Inhibitors

Thiazole-5-carboxylic acid derivatives, including Methyl 4-methylthiazole-5-carboxylate, have been found to be potent xanthine oxidase inhibitors . These inhibitors can be used in the treatment of gout, cancer, inflammation, and oxidative damage .

Organic Synthesis

Methyl 4-methylthiazole-5-carboxylate is used as a building block in organic synthesis, especially in the preparation of biologically important and medicinally useful agents .

Safety and Hazards

“Methyl 4-methylthiazole-5-carboxylate” is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . The compound has a signal word of “Warning” and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

Methyl 4-methylthiazole-5-carboxylate is a compound that has been used in the synthesis of various biologically active compounds Its derivatives have been reported to show significant antileukemic activity on various human cells .

Mode of Action

It’s known that its derivatives interact with their targets, leading to significant antileukemic activity

Biochemical Pathways

It’s known that its derivatives have been used in the treatment of various diseases, suggesting that they may affect multiple biochemical pathways .

Result of Action

The derivatives of Methyl 4-methylthiazole-5-carboxylate have been reported to exhibit significant antileukemic activity on various human cells . This suggests that the compound may have potential therapeutic applications in the treatment of leukemia.

Propriétés

IUPAC Name |

methyl 4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-4-5(6(8)9-2)10-3-7-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRCLLMUIJYXSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501002058 | |

| Record name | Methyl 4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylthiazole-5-carboxylate | |

CAS RN |

81569-44-0 | |

| Record name | Methyl 4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501002058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Methyl 4-methylthiazole-5-carboxylate in the synthesis of bioactive compounds?

A1: Methyl 4-methylthiazole-5-carboxylate serves as a crucial building block in synthesizing ferrocenyl–thiazoleacylhydrazones. [] These compounds demonstrate promising antibacterial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. [] The synthesis involves a multi-step process where Methyl 4-methylthiazole-5-carboxylate is first reacted with hydrazine hydrate to produce 4-Methylthiazole-5-carbohydrazide. This intermediate is then condensed with either formylferrocene or acetylferrocene to yield the final ferrocenyl–thiazoleacylhydrazone compounds. []

Q2: Are there any efficient synthetic routes available for producing Methyl 4-methylthiazole-5-carboxylate?

A2: Yes, a study highlights an efficient three-step synthesis of 4-Methyl-5-formylthiazole, a related compound, starting from Methyl 3-oxobutanoate. [] While this specific route doesn't directly produce Methyl 4-methylthiazole-5-carboxylate, it offers valuable insights into synthesizing similar thiazole derivatives. The process involves α-bromination, condensation with thiourea to form Methyl 2-amino-4-methylthiazole-5-carboxylate, and subsequent transformations to achieve the target molecule. [] Adapting and optimizing such synthetic strategies could potentially lead to improved methods for producing Methyl 4-methylthiazole-5-carboxylate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(NZ)-N-[1-(4-aminophenyl)ethylidene]hydroxylamine](/img/structure/B351760.png)

![4-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B351840.png)